4-(2-((1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethyl)phenol
Description
Properties
IUPAC Name |
4-[2-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)ethyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O/c19-10-3-1-9(2-4-10)5-6-14-12-11-7-17-18-13(11)16-8-15-12/h1-4,7-8,19H,5-6H2,(H2,14,15,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQRWWTCTHDGACK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC2=NC=NC3=C2C=NN3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a formimidate derivative with hydrazine hydrate in ethanol to form the pyrazolopyrimidine core
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-purity reagents and solvents, as well as advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(2-((1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethyl)phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenol and aminoethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as alkoxides and amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group would yield quinones, while reduction of a nitro group would yield an amine .
Scientific Research Applications
4-(2-((1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethyl)phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Potential use in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-(2-((1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethyl)phenol involves its interaction with molecular targets such as CDK2. The compound binds to the active site of CDK2, inhibiting its activity and leading to cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have shown that the compound forms essential hydrogen bonds with key residues in the active site of CDK2, which is crucial for its inhibitory activity .
Comparison with Similar Compounds
Substituent Effects
- Phenol vs. Chromenone: The target compound’s phenol group improves aqueous solubility compared to the chromen-4-one moiety in Examples 29 and 33, which increases lipophilicity and membrane permeability .
- Ethylamine Linker vs.
- Halogenated Derivatives : Fluorine substitution in Examples 29 and 33 enhances metabolic stability and target affinity through electronegative effects .
Stability and Metabolic Profile
Biological Activity
The compound 4-(2-((1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethyl)phenol , a derivative of pyrazolo[3,4-d]pyrimidine, has garnered attention in recent years due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its ability to interact with various biological targets. The structural formula can be represented as follows:
This structure allows for multiple interactions with proteins and enzymes, contributing to its biological effects.
Anticancer Activity
Research indicates that compounds related to pyrazolo[3,4-d]pyrimidine exhibit significant anticancer properties. For instance, studies have shown that derivatives can act as inhibitors of the epidermal growth factor receptor (EGFR), a key target in cancer therapy. The compound has demonstrated inhibitory concentrations (IC50) in the range of 0.3–24 µM against various cancer cell lines, including MCF-7 breast cancer cells. Notably, one derivative exhibited potent inhibition of tumor growth and induced apoptosis in cancer cells while suppressing cell migration and cell cycle progression .
Table 1: Anticancer Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound | Target | IC50 (µM) | Effect |
|---|---|---|---|
| 5b | EGFR | 0.3 | Strong inhibition |
| 5i | EGFR | 7.60 | Moderate inhibition |
| 9e | VGFR-2 | 21 | Moderate activity |
Antiparasitic and Antifungal Properties
In addition to anticancer activity, derivatives of pyrazolo[3,4-d]pyrimidine have shown promise as antiparasitic and antifungal agents. Their mechanism involves disrupting cellular processes in pathogens, making them potential candidates for treating infections caused by resistant strains .
The mechanism by which these compounds exert their effects often involves the inhibition of specific kinases or receptors. For example, the binding affinity to EGFR is facilitated by interactions between the pyrazolo ring and critical amino acids within the receptor's active site. Molecular docking studies have revealed that these compounds can form hydrogen bonds and pi-pi interactions with key residues, enhancing their inhibitory potential .
Case Study 1: Inhibition of EGFR in Breast Cancer Cells
A study involving compound 5b demonstrated its ability to inhibit EGFR effectively in MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability and increased apoptosis rates compared to control groups.
Case Study 2: Antifungal Activity Against Candida Species
Another investigation assessed the antifungal activity of a related compound against various Candida species. The results showed that the compound could inhibit fungal growth at concentrations lower than those required for traditional antifungal agents, highlighting its potential as an alternative treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
